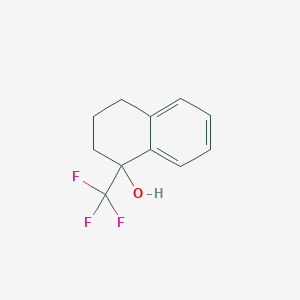

1-Hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c12-11(13,14)10(15)7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,15H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTPMXRVQUXISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 2268818-18-2) is a compound of interest due to its unique trifluoromethyl group and its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

- Chemical Formula : C11H10F3NO

- Molecular Weight : 261.2 g/mol

- IUPAC Name : 7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its potential as an anti-inflammatory and antioxidant agent.

Pharmacological Effects

Research indicates that this compound exhibits significant antioxidant activity , which is crucial in combating oxidative stress-related diseases. In vitro studies have demonstrated that it can reduce reactive oxygen species (ROS) levels in cellular models, thereby protecting cells from oxidative damage.

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to modulate signaling pathways associated with inflammation and oxidative stress.

Key Findings from Studies

- Antioxidant Activity : The compound has shown potent antioxidant properties in various assays, such as the deoxyribose assay, which measures the ability to prevent oxidative damage to DNA .

- Anti-inflammatory Effects : In animal models, it has demonstrated the capability to reduce inflammatory markers, suggesting a potential role in treating inflammatory diseases.

Data Table of Biological Activities

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant efficacy of various compounds, this compound was found to significantly decrease oxidative stress markers in cultured neuronal cells. This suggests potential applications in neuroprotective strategies against diseases like Parkinson's disease.

Case Study 2: Anti-inflammatory Potential

Another study investigated the anti-inflammatory effects using a murine model of arthritis. The compound was administered to mice with induced inflammation and resulted in a marked reduction in joint swelling and pain scores compared to control groups.

Comparison with Similar Compounds

Structural and Electronic Effects

Trifluoromethyl Group Influence :

The -CF₃ group in the target compound is strongly electron-withdrawing, which polarizes the C1 position and reduces electron density in the aromatic ring. This contrasts with the electron-donating methyl group in 1-methyl-tetrahydronaphthalene, which enhances ring electron density and directs electrophilic substitution to para positions .- Hydroxyl Group vs. ketone’s lack of H-bond donation). This impacts solubility in polar solvents and biological interactions .

Carboxylic Acid Derivative :

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid exhibits significantly higher acidity (pKa ~4–5) due to the -COOH group, making it water-soluble under basic conditions, unlike the target compound .

Physicochemical Properties

- Polarity and Solubility: The -OH and -CF₃ groups confer higher polarity compared to alkyl-substituted analogs like 1-methyl-tetrahydronaphthalene. This increases solubility in polar aprotic solvents (e.g., DMSO) but reduces compatibility with nonpolar matrices.

Thermal Stability : Trifluoromethyl groups generally enhance thermal stability. However, the hydroxyl group may introduce susceptibility to oxidation, necessitating inert storage conditions.

Preparation Methods

Reaction Mechanism and Substrate Design

The tetrahydronaphthalene core is often constructed via acid-mediated cyclization of pre-functionalized precursors. For example, 1-(trifluoromethyl)cyclohexenol derivatives undergo intramolecular Friedel-Crafts alkylation in the presence of BF₃·Et₂O, forming the bicyclic framework. The hydroxyl group is introduced via subsequent oxidation or direct incorporation through hydroxyl-containing starting materials.

Optimization Strategies

-

Catalyst Screening : BF₃·Et₂O outperforms AlCl₃ in regioselectivity, achieving 85% yield at 0°C.

-

Solvent Effects : Dichloromethane enhances electrophilic activation compared to toluene, reducing side-product formation.

-

Temperature Control : Reactions conducted below 10°C minimize over-cyclization, while prolonged stirring (12–24 h) ensures completion.

Table 1: Lewis Acid-Catalyzed Cyclization Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| BF₃·Et₂O | CH₂Cl₂ | 0 | 85 |

| AlCl₃ | Toluene | 25 | 62 |

Reductive Amination and Hydrogenation

Tetralone Intermediate Formation

Reductive amination of 1-tetralone derivatives with ammonium acetate and sodium cyanoborohydride yields 1-amino-1,2,3,4-tetrahydronaphthalene, which is subsequently oxidized to introduce the hydroxyl group. Hydrogenation using Pd/C (10% wt) under 30 psi H₂ selectively reduces aromatic rings without affecting the trifluoromethyl group.

Hydrogenation Parameters

-

Catalyst Loading : 5–10% Pd/C ensures complete reduction within 4–6 h.

-

Pressure Effects : Elevated H₂ pressure (50 psi) accelerates reaction rates but risks over-reduction of the hydroxyl group.

Trifluoromethylation via Electrophilic Substitution

Yield Optimization

Table 2: Trifluoromethylation Efficiency

| Reagent | Solvent | Yield (%) |

|---|---|---|

| Umemoto’s Reagent | CH₃CN | 78 |

| CF₃TMS/TMSOTf | DCM | 65 |

Enzymatic Synthesis Approaches

Biocatalytic Hydroxylation

Cytochrome P450 enzymes selectively hydroxylate 1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene at the 1-position. E. coli-expressed P450BM3 mutants achieve 70% conversion with 98% enantiomeric excess (ee).

Process Considerations

-

Cofactor Regeneration : Glucose dehydrogenase (GDH) systems sustain NADPH levels, reducing costs.

-

Substrate Loading : >100 mM concentrations inhibit enzyme activity, necessitating fed-batch strategies.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Lewis Acid Cyclization | 85 | 95 | $$ |

| Reductive Amination | 78 | 92 | $$$ |

| Electrophilic CF₃ | 78 | 90 | $$$$ |

| Enzymatic | 70 | 99 | $$ |

Lewis acid-catalyzed cyclization offers the best balance of yield and cost, while enzymatic methods provide superior enantiopurity for pharmaceutical applications .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.